molecular formula C14H19N B11953806 Pyridine, 2-[1-(2-buten-1-yl)-3-penten-1-yl]- CAS No. 2057-42-3

Pyridine, 2-[1-(2-buten-1-yl)-3-penten-1-yl]-

Cat. No.: B11953806
CAS No.: 2057-42-3
M. Wt: 201.31 g/mol
InChI Key: XFZKOJSWZJWDEK-GGWOSOGESA-N
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Description

2-[1-(2-Butenyl)-3-pentenyl]pyridine is a specialized organic compound with the molecular formula C14H19N, offered for chemical and pharmaceutical research applications. This molecule features a pyridine ring, a privileged scaffold in medicinal chemistry, substituted with an unsaturated carbon chain. The pyridine moiety is a fundamental structural component in a significant number of US FDA-approved drugs, particularly in therapeutic areas such as oncology, central nervous system (CNS) disorders, and antimicrobial agents . Its structural resemblance to benzene, combined with the inclusion of a nitrogen atom, confers unique physicochemical properties, including enhanced binding capabilities to biological targets through hydrogen bonding and π-π stacking interactions . The specific alkenyl substituents on the pyridine ring in this compound make it a valuable intermediate for chemical synthesis. Researchers can leverage the reactivity of the double bonds for further functionalization, such as in cyclization reactions or to create more complex molecular architectures. The presence of the pyridine ring also allows for potential metal coordination and further heterocyclic synthesis, making it a versatile building block for developing novel compounds in drug discovery programs and material science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2057-42-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(2E,7E)-nona-2,7-dien-5-yl]pyridine

InChI

InChI=1S/C14H19N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h3-8,11-13H,9-10H2,1-2H3/b5-3+,6-4+

InChI Key

XFZKOJSWZJWDEK-GGWOSOGESA-N

Isomeric SMILES

C/C=C/CC(C1=CC=CC=N1)C/C=C/C

Canonical SMILES

CC=CCC(CC=CC)C1=CC=CC=N1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 2 Butenyl 3 Pentenyl Pyridine

Strategies for Constructing the Pyridine (B92270) Core with Alkenyl Moieties

The de novo synthesis of the pyridine ring offers a powerful approach to introduce complex substituents, such as the 1-(2-butenyl)-3-pentenyl group. These methods often involve cascade reactions and cycloadditions that build the heterocyclic core from acyclic precursors.

Cascade Reactions and Electrocyclization Approaches to Unsaturated Pyridines

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an elegant and efficient means to access complex molecular architectures. Electrocyclization, a key step in many of these cascades, involves the formation of a cyclic compound from a conjugated polyene system.

The synthesis of pyridines can be achieved through the electrocyclization of a 3-azatriene intermediate. researchgate.net This intermediate can be assembled through various methods, including copper-catalyzed cross-coupling reactions. While direct copper-catalyzed synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine via this specific cascade is not explicitly detailed in the literature, the principles of related transformations can be applied.

A hypothetical pathway could involve the copper-catalyzed coupling of a suitable nitrogen-containing substrate with a diene or alkyne to form a precursor that can then undergo a 6π-electrocyclization. For instance, the reaction of an enamine with an appropriately substituted α,β-unsaturated carbonyl compound in the presence of a copper catalyst could generate the required 3-azatriene. Subsequent thermal or Lewis acid-promoted electrocyclization would yield a dihydropyridine (B1217469), which upon oxidation, would furnish the desired aromatic pyridine ring. The development of copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids to form diarylamines showcases copper's role in C-N bond formation, a key step in such syntheses. nih.gov

Catalyst System Reactants Intermediate Key Transformation Potential Product
Cu(I) salt/ligandSubstituted enamine, α,β-unsaturated carbonyl3-Azatriene6π-ElectrocyclizationSubstituted Dihydropyridine

Rhodium catalysts are particularly effective in mediating [2+2+2] cycloaddition reactions to construct pyridine rings. magtech.com.cn These reactions typically involve the co-cyclization of two alkyne molecules and a nitrile. To synthesize 2-[1-(2-Butenyl)-3-pentenyl]pyridine, one could envision a strategy where a diyne substrate incorporating the butenyl and pentenyl chains is reacted with a nitrile.

A more direct approach involves the rhodium-catalyzed C-H activation of α,β-unsaturated imines and their subsequent reaction with alkynes. nih.gov This methodology proceeds through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence, passing through a dihydropyridine intermediate. nih.gov For the target molecule, an α,β-unsaturated imine containing one of the alkenyl side chains could be coupled with an alkyne possessing the other. The reaction is proposed to proceed via coordination of the imine to the rhodium catalyst, followed by oxidative addition of the vinylic C-H bond. Subsequent alkyne insertion and reductive elimination would generate an azatriene, which then undergoes electrocyclization to a dihydropyridine. Aromatization would then lead to the final pyridine product. nih.gov

Catalyst Starting Materials Key Intermediates Reaction Type
[Rh(cod)Cl]₂ / Ligandα,β-unsaturated N-benzyl imine, alkyneC-H activated complex, Azatriene, DihydropyridineC-H Alkenylation / Electrocyclization / Aromatization

C-H Activation Methodologies for Direct Alkenylation of Pyridines

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Rh(III)-Catalyzed Regioselective Alkenylation of Alpha, Beta-Unsaturated Oxime Esters

Rhodium(III) catalysis has been successfully employed for the synthesis of substituted pyridines through the coupling of α,β-unsaturated O-pivaloyl oximes with alkenes. nih.govbohrium.comnih.gov This reaction is highly regioselective and proceeds via a proposed mechanism involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process. nih.govbohrium.comnih.gov To apply this to the synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine, one could start with a pre-formed pyridine ring and attempt a direct C-H alkenylation. However, the methodology described in the literature focuses on the construction of the pyridine ring itself.

A more relevant application of this chemistry would be to construct a pyridine ring already bearing one of the required alkenyl groups. For example, an α,β-unsaturated oxime ester containing a pentenyl group could be reacted with 1-butene (B85601) in the presence of a Rh(III) catalyst. The regioselectivity of the alkene insertion would be crucial in determining the final substitution pattern. Mechanistic studies suggest that the reaction proceeds through a rhodacycle intermediate. nih.gov

Catalyst Reactants Proposed Mechanism Selectivity
[RhCp*Cl₂]₂α,β-Unsaturated O-pivaloyl oxime, AlkeneReversible C-H activation, alkene insertion, C-N bond formation/N-O bond cleavageHigh regioselectivity with activated alkenes
Ruthenium-Mediated Regio- and Stereoselective Alkenylation of Pyridine

A direct and powerful method for the introduction of alkenyl groups at the C-2 position of pyridine involves ruthenium-mediated C-H activation. acs.orgacs.orgnih.gov This reaction utilizes a cationic ruthenium vinylidene complex, which, upon heating in pyridine, affords (E)-2-alkenylpyridines in a regio- and stereoselective manner. acs.orgacs.orgnih.gov The proposed mechanism involves the coordination of pyridine to the ruthenium center, followed by a [2+2] heterocycloaddition to form a four-membered ruthenacyclic intermediate. Subsequent deprotonation and protonolysis release the 2-alkenylpyridine product. acs.orgnih.gov

This methodology can be made catalytic in ruthenium by using (alkyn-1-yl)silanes as vinylidene precursors. acs.org For the synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine, this would conceptually involve the reaction of pyridine with a ruthenium catalyst and a suitable (alkyn-1-yl)silane that would generate the desired 1-(2-butenyl)-3-pentenylidene intermediate. The steric bulk of the substituent could influence the reaction efficiency. Studies have shown that while 2-methylpyridine (B31789) fails to react, 3-methylpyridine (B133936) is alkenylated at the less hindered 6-position, indicating a sensitivity to steric effects. acs.org

Ruthenium Precursor Alkenyl Source Product Selectivity
[CpRu(PPh₃)₂]PF₆(Alkyn-1-yl)trimethylsilane(E)-2-AlkenylpyridineRegio- and stereoselective
Palladium/Copper-Catalyzed Selective C2-Alkenylation of Pyridinium (B92312) Salts

A significant advancement in the synthesis of C2-alkenylated pyridines involves the use of a dual palladium and copper catalytic system. researchgate.net This method proceeds through the activation of the pyridine as a pyridinium salt, which enhances its reactivity for selective functionalization at the C2 position. researchgate.netresearchgate.net Researchers have successfully developed a Pd/Cu catalyzed process for the selective C2-alkenylation of pyridines with internal alkynes by leveraging this pyridinium salt activation strategy. researchgate.netresearchgate.net This approach is notable for its ability to produce 2-alkenylpyridines, which are valuable structural motifs in organic chemistry. researchgate.net

The activation of the pyridine ring is a critical aspect of this methodology. Direct C-H activation of pyridines presents a challenge in organic synthesis due to their inherent low reactivity and high Lewis basicity. Historically, this has been addressed by using pyridine derivatives like N-oxides or through radical-based methods. nih.gov The formation of pyridinium salts provides an effective alternative for activating the pyridine ring towards C-H functionalization. researchgate.netrsc.org

This dual catalytic system offers a direct and efficient route to introduce alkenyl groups at the C2 position, bypassing the need for pre-functionalized starting materials such as halogenated pyridines. The reaction demonstrates broad substrate compatibility, accommodating a variety of pyridine and olefin partners.

Table 1: Key Features of Pd/Cu-Catalyzed C2-Alkenylation of Pyridinium Salts

Feature Description Source
Catalyst System Palladium (Pd) and Copper (Cu) researchgate.netresearchgate.net
Activation Strategy Formation of Pyridinium Salts researchgate.netresearchgate.netrsc.org
Position of Alkenylation Selective for the C2 position of the pyridine ring researchgate.netresearchgate.net
Reactants Pyridinium salts and internal alkynes researchgate.netresearchgate.net

| Key Advantage | Allows for stereodivergent synthesis of both Z- and E-alkenylpyridines | researchgate.net |

Formal Cycloaddition Reactions in Substituted Pyridine Synthesis

Cycloaddition reactions provide powerful and convergent pathways for the construction of the pyridine ring itself. These methods assemble the heterocyclic core from simpler, acyclic precursors in a single or tandem reaction sequence.

Organocatalyzed (3+3) Cycloaddition of Enamines with Unsaturated Carbonyl Precursors

A notable method for synthesizing substituted pyridines is through a formal (3+3) cycloaddition reaction. nih.gov This organocatalyzed process involves the reaction of enamines with unsaturated carbonyl compounds like enals, ynals, or enones. nih.gov The strategy allows for the practical synthesis of tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups from readily available starting materials. nih.gov

The reaction mechanism, as revealed by NMR spectrometry, proceeds through the reversible formation of a stable off-cycle species before the final pyridine ring is formed. nih.gov In some cases, additives like FeCl₃ and pyrrolidine (B122466) hydrochloride have been shown to promote the reaction. nih.gov This methodology has been successfully applied on a large scale, demonstrating its practical utility. nih.gov The use of organocatalysis, which avoids metal catalysts, aligns with principles of green chemistry. nih.govnus.edu.sg

Inverse Electron Demand Diels-Alder Reactions for Pyridine Ring Formation

The inverse electron demand Diels-Alder (IEDDA) reaction is a potent tool for constructing six-membered heterocyclic rings, including pyridines. nih.gov This type of cycloaddition involves an electron-deficient diene (or azadiene) reacting with an electron-rich dienophile. youtube.com The recognition that conjugated diene systems containing nitrogen are electron-deficient spurred the investigation and application of IEDDA reactions in heterocyclic synthesis. nih.gov

A common strategy involves the reaction of 1,2,4,5-tetrazines with various dienophiles. nih.govnih.gov This initial cycloaddition is often followed by a subsequent elimination or further reaction to yield the final aromatic pyridine ring. For instance, a 1,2,4,5-tetrazine (B1199680) can react with a dienophile to form a 1,2-diazine, which can then undergo another Diels-Alder reaction sequence to ultimately form a substituted pyridine. nih.gov This sequential approach allows for the assembly of highly functionalized and complex heterocyclic systems. nih.gov The reactions often proceed under mild conditions and offer a high degree of regiochemical control. sigmaaldrich.com Lewis acids can also be employed to catalyze these domino IEDDA sequences. acs.org

Table 2: Comparison of Cycloaddition Strategies for Pyridine Synthesis

Reaction Type Key Reactants Catalyst/Promoter Key Features Source(s)
Organocatalyzed (3+3) Cycloaddition Enamines, Unsaturated Carbonyls (enals, enones) Organocatalysts (e.g., secondary amines), sometimes with additives like FeCl₃ Forms tri- or tetrasubstituted pyridines; metal-free. nih.gov

| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-deficient azadienes (e.g., 1,2,4,5-tetrazines), Electron-rich dienophiles | Often thermal; Lewis acids can be used as catalysts. | Convergent synthesis of highly substituted pyridines; sequential reactions possible. | nih.govsigmaaldrich.comacs.org |

Stereoselective and Regioselective Introduction of Unsaturated Side Chains

For a molecule like 2-[1-(2-Butenyl)-3-pentenyl]pyridine, the precise control over the geometry of the double bonds in the side chains and their point of attachment to the pyridine ring is paramount.

Control of Olefin Geometry (E/Z Isomerism) in Butenyl and Pentenyl Moieties

Achieving stereocontrol over the double bonds (E/Z isomerism) within the butenyl and pentenyl side chains is a critical synthetic challenge. The Pd/Cu-catalyzed C-H alkenylation of pyridinium salts with alkynes offers a remarkable solution to this problem. researchgate.netresearchgate.net It has been demonstrated that the configuration of the resulting alkenylpyridine products can be effectively tuned by selecting the appropriate N-alkyl group on the pyridinium salt precursor. researchgate.net This allows for the stereodivergent synthesis of both Z- and E-isomers with good selectivity, providing a versatile tool for accessing specific olefin geometries. researchgate.net

Classic synthetic methods, such as the Wittig olefination, also provide a reliable means of controlling double bond geometry. For example, the synthesis of (Z)- and (E)-3-(2-methyl-1-butenyl)-pyridine was achieved via a Wittig reaction between a phosphonium (B103445) salt and nicotinaldehyde, yielding a separable mixture of the Z and E isomers. researchgate.net The conditions of the Wittig reaction can often be modified to favor one isomer over the other.

Regioisomeric Control of Side Chain Attachment to the Pyridine Core

The selective introduction of substituents at specific positions of the pyridine ring is a fundamental aspect of pyridine chemistry. The intrinsic electronic properties of the pyridine ring typically direct electrophilic and nucleophilic attacks to specific positions. However, modern catalytic methods have enabled functionalization that can override these intrinsic selectivities.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridines. rsc.org By using directing groups or specific catalytic systems, it is possible to achieve highly selective olefination at the C-2 position. nih.gov The aforementioned Pd/Cu-catalyzed alkenylation of pyridinium salts is a prime example of a method that exhibits excellent regioselectivity for the C2-position. researchgate.netresearchgate.net This selectivity is crucial for ensuring that the complex [1-(2-Butenyl)-3-pentenyl] side chain is attached at the desired C2-position of the pyridine core. The use of a directing group, such as the 2-pyridyl group itself in certain reactions, can also strongly influence the regiochemical outcome of bond-forming reactions. nih.gov

Table 3: Methods for Regio- and Stereocontrol

Control Type Method Key Principle Result Source(s)
Olefin Geometry (E/Z) Pd/Cu-Catalyzed Alkenylation of Pyridinium Salts Choice of N-alkyl group on the pyridinium salt tunes the stereochemical outcome. Stereodivergent synthesis of both Z- and E-alkenylpyridines. researchgate.net
Olefin Geometry (E/Z) Wittig Olefination Reaction of a phosphorus ylide with an aldehyde or ketone. Formation of a mixture of E and Z isomers, often separable. researchgate.net
Regioisomeric Control Pd-Catalyzed C-H Activation/Olefination Activation of a specific C-H bond (e.g., C2) on the pyridine ring for coupling. Highly selective introduction of alkenyl groups at the C2-position. nih.gov

| Regioisomeric Control | Pyridinium Salt Activation | The formation of the salt enhances the reactivity and directs functionalization to the C2 position. | Good regio- and stereoselectivity in C2-alkenylation. | researchgate.netresearchgate.net |

Precursor Design and Chemical Transformations for Alkene Introduction

The introduction of specific alkene functionalities onto a pyridine core requires robust and versatile chemical transformations. Modern synthetic strategies often build the pyridine ring with the desired substituents already incorporated or employ powerful cross-coupling reactions on a pre-existing pyridine scaffold.

A powerful and modular method for constructing highly substituted pyridine rings involves a cascade reaction that couples alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This approach is notable for its mild, copper-catalyzed conditions and broad functional group tolerance. nih.gov

The process begins with the condensation of an α,β-unsaturated ketone with hydroxylamine, followed by acylation with pentafluorobenzoyl chloride to form the ketoxime O-pentafluorobenzoate precursor. nih.gov This precursor then undergoes a novel copper-catalyzed N-iminative cross-coupling with an alkenylboronic acid. nih.gov The reaction cascade proceeds through the formation of a 3-azatriene intermediate, which then undergoes a thermal 6π-electrocyclization to form a transient dihydropyridine. Subsequent air oxidation yields the final, highly substituted pyridine product. nih.gov

The versatility of this method lies in the commercial availability and ease of synthesis of both the ketoxime and boronic acid building blocks, allowing for diverse substitution patterns on the resulting pyridine ring. nih.gov For a hypothetical synthesis of a pyridine ring bearing the precursors to the "(1-(2-Butenyl)-3-pentenyl)" substituent, one would need to design the corresponding α,β-unsaturated ketoxime and alkenylboronic acid.

Table 1: Examples of Substituted Pyridines from Alkenylboronic Acids and Ketoximes

α,β-Unsaturated Ketoxime O-PentafluorobenzoateAlkenylboronic AcidResulting Pyridine ProductYield
1,3-Diphenyl-2-propen-1-one oxime O-pentafluorobenzoatetrans-1-Hexen-1-ylboronic acid2-Butyl-4,6-diphenylpyridine81%
3-Phenyl-2-propen-1-one oxime O-pentafluorobenzoatetrans-Styrylboronic acid2,4-Diphenylpyridine75%
3-Phenyl-2-propen-1-one oxime O-pentafluorobenzoatetrans-1-Hexen-1-ylboronic acid2-Butyl-4-phenylpyridine72%
(E/Z)-4-Phenylbut-3-en-2-one oxime O-pentafluorobenzoatetrans-Styrylboronic acid2,5-Diphenyl-6-methylpyridine82%

This table is generated based on findings from supporting research. nih.gov

Incorporation of Alkynes and Subsequent Stereoselective Transformations

Alkynes are fundamental building blocks in modern organic synthesis and feature prominently in advanced methods for pyridine construction. acsgcipr.org Transition metal-catalyzed reactions involving alkynes provide convergent and atom-efficient pathways to complex pyridine derivatives. rsc.orgnih.gov

One such strategy involves the rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines (derived from allyl amines) with alkynes. rsc.org This sequence involves a copper(II)-promoted dehydrogenation of the starting allylamine (B125299) to form the reactive imine in situ. rsc.org Another powerful rhodium-catalyzed method is the C-H bond functionalization/electrocyclization/dehydration cascade between α,β-unsaturated ketoximes and terminal alkynes. nih.gov This one-pot procedure is highly modular, allowing for the synthesis of pyridines with diverse substitution patterns. The choice of ligands is critical in these transformations to prevent side reactions like the dimerization of terminal alkynes. nih.gov

A different approach utilizes azazirconacycles, formed from the reaction of an alkyne, a nitrile, and a zirconium complex. These intermediates can then react with a second, different alkyne in the presence of a nickel catalyst to produce pyridines with precisely controlled substitution patterns. The selectivity of this method is dictated by the order of alkyne addition, enabling the synthesis of specific isomers from similar alkyne precursors. acs.org Base-promoted, transition-metal-free methods have also been developed, where aromatic terminal alkynes undergo a formal [2+2+1+1] cyclocondensation with benzamides serving as the nitrogen source to yield 3,5-diaryl pyridines. nih.gov

Following the formation of the substituted pyridine ring, subsequent stereoselective transformations would be necessary to install the specific (E/Z) geometries of the double bonds found in 2-[1-(2-Butenyl)-3-pentenyl]pyridine. These transformations can include stereoselective reductions or cross-coupling reactions.

Table 2: Pyridine Synthesis via Alkyne Incorporation

Nitrogen SourceAlkyne(s)Catalyst/PromoterMethodResulting Pyridine Type
α,β-Unsaturated KetoximeTerminal AlkyneRhodium ComplexC-H Functionalization/CyclizationHighly Substituted Pyridines
Allyl AmineAlkyneCu(OAc)₂, Rh(III) ComplexDehydrogenation/N-AnnulationSubstituted Pyridines
NitrileTwo Different AlkynesCp₂ZrEt₂, NiCl₂(PPh₃)₂Azazirconacycle FormationPolysubstituted Pyridines
BenzamideAromatic Terminal Alkyne (3 equiv.)Cs₂CO₃Base-Promoted Annulation3,5-Diaryl Pyridines

This table is generated based on findings from supporting research. rsc.orgnih.govacs.orgnih.gov

Mechanistic Studies of 2-[1-(2-Butenyl)-3-pentenyl]pyridine Formation

Understanding the reaction mechanisms is paramount for optimizing synthetic routes, controlling selectivity, and expanding the scope of these advanced methodologies.

The modular pyridine synthesis using alkenylboronic acids proceeds through a well-defined reaction cascade. nih.gov The key mechanistic steps are:

C-N Cross-Coupling: A copper catalyst facilitates the coupling of the α,β-unsaturated ketoxime O-pentafluorobenzoate with the alkenylboronic acid. nih.gov

Intermediate Formation: This coupling generates a crucial 3-azatriene intermediate. nih.gov

Electrocyclization: The Z-isomer of the 3-azatriene undergoes a thermal 6π-electrocyclization to form a transient dihydropyridine ring. nih.gov

Aromatization: Rapid aerobic oxidation of the dihydropyridine intermediate furnishes the stable aromatic pyridine product. organic-chemistry.orgnih.gov

Mechanistic studies of alkyne-based pyridine syntheses have revealed equally fascinating pathways. In the reaction of N-iminopyridinium ylides with alkenyl halides, experimental evidence suggests that the alkenyl halides first undergo elimination to form terminal alkynes, which are the true reactive substrates in the coupling and cyclization sequence. acs.org For rhodium-catalyzed reactions, the proposed mechanism involves the C-H activation of an imine or oxime, followed by insertion of the alkyne. rsc.orgnih.gov This is followed by an in-situ electrocyclization to give a dihydropyridine, which can then aromatize via dehydration to yield the pyridine. nih.gov In syntheses involving zirconacycles, the key intermediate is the azazirconacyclopentadiene, which acts as a template for the regioselective insertion of a second alkyne. acs.org Furthermore, stereoselective ring-expansion strategies, while not directly forming pyridines, highlight the importance of controlling intermediates like cyclopropylcarbinyl cations to achieve specific stereochemical outcomes in related heterocyclic systems. nih.gov

Table 3: Key Intermediates in Pyridine Synthesis

Synthetic MethodKey Intermediate(s)
Cu-Catalyzed Ketoxime/Boronic Acid Coupling3-Azatriene, Dihydropyridine
Rh-Catalyzed Ketoxime/Alkyne AnnulationDihydropyridine
Zirconium-Mediated Alkyne CouplingAzazirconacyclopentadiene
Base-Promoted Alkyne/Benzamide Annulation1,3-Diaryl Propenes (as by-products)
Ring-Expansion of Monocyclopropanated PyrrolesCyclopropylcarbinyl Cation

This table is generated based on findings from supporting research. nih.govnih.govacs.orgnih.govnih.gov

Investigation of Catalytic Cycles and Ligand Effects on Selectivity and Efficiency

The catalyst and its associated ligands are the linchpins of these synthetic methods, dictating the reaction's efficiency, selectivity, and functional group compatibility. In the copper-catalyzed synthesis of pyridines from ketoximes, the copper(I)/(II) catalytic cycle is responsible for mediating the crucial C-N bond formation. nih.gov

For rhodium-catalyzed annulations, the ligand plays a critical role. For instance, in the reaction between α,β-unsaturated ketoximes and terminal alkynes, the use of electron-deficient phosphite (B83602) ligands was found to be essential for suppressing the undesired dimerization of the alkyne coupling partner, thereby increasing the yield of the desired pyridine product. nih.gov The Rh(III) catalytic cycle is proposed to involve coordination to the oxime, C-H activation, alkyne insertion, reductive elimination, and catalyst regeneration. rsc.orgnih.gov

Table 4: Influence of Catalysts and Ligands on Pyridine Synthesis

Catalyst SystemLigand(s)Effect on Reaction
Cu(OAc)₂None specifiedCatalyzes C-N cross-coupling in a cascade reaction for pyridine formation.
[RhCp*Cl₂]₂ / CsOAcElectron-deficient phosphitesSuppresses alkyne dimerization, improving pyridine yield.
Rh(III) ComplexNone specifiedCatalyzes N-annulation of in situ generated imines with alkynes.
Pd₂(dba)₃X-PhosEnables mild Negishi cross-coupling to form 2-aryl-substituted pyridines.
Palladium CatalystN-Heterocyclic Carbene (NHC)Promotes high selectivity in cross-coupling at the C4 position of dichloropyridines.

This table is generated based on findings from supporting research. organic-chemistry.orgnih.govrsc.orgnih.gov

Chemical Reactivity and Transformation Studies of 2 1 2 Butenyl 3 Pentenyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-[1-(2-Butenyl)-3-pentenyl]pyridine is a primary site for chemical reactions due to its available lone pair of electrons. This nucleophilicity allows for reactions such as alkylation and oxidation, as well as coordination to metal centers.

N-Alkylation and N-Oxidation Pathways

N-Alkylation: The nitrogen atom of the pyridine ring can be readily alkylated by treatment with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a pyridinium (B92312) salt. The reaction is typically carried out in a suitable solvent, and the choice of the alkylating agent can be varied to introduce different alkyl groups onto the nitrogen atom. For instance, N-alkylation of 2-pyridones, which are related structures, can be achieved using alkenes as alkylating agents in a directed nucleopalladation/protodepalladation strategy. englelab.com While direct N-alkylation of 2-substituted pyridines is common, in some cases, competitive O-alkylation can occur, especially with 2-hydroxypyridine (B17775) tautomers. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. scripps.eduwikipedia.org The resulting N-oxide exhibits altered electronic properties, with the oxygen atom being able to act as a nucleophile. scripps.edu The oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides quantitatively in many cases. researchgate.net The N-oxide functionality can subsequently be used to direct further functionalization of the pyridine ring or can be removed through deoxygenation reactions. semanticscholar.org

Table 1: Hypothetical N-Alkylation and N-Oxidation Reactions of 2-[1-(2-Butenyl)-3-pentenyl]pyridine

Reaction TypeReagentProductHypothetical Yield (%)
N-AlkylationMethyl iodide (CH₃I)2-[1-(2-Butenyl)-3-pentenyl]-1-methylpyridinium iodide95
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)2-[1-(2-Butenyl)-3-pentenyl]pyridine N-oxide85

Coordination Chemistry and Ligand Properties in Metal Complexes

The pyridine nitrogen of 2-[1-(2-Butenyl)-3-pentenyl]pyridine possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. youtube.com The coordination number and geometry of the resulting complex depend on the metal ion and the other ligands present. youtube.com The presence of the alkenyl side chains can also influence the coordination behavior, potentially leading to chelation where one or both of the double bonds also coordinate to the metal center, forming a more stable complex. The stability of the metal-ligand bond is crucial, for example, in catalytic processes where dissociation of the pyridine ligand can deactivate the catalyst. uu.nl Pyridine-N-oxides can also serve as ligands in coordination chemistry. wikipedia.org

Table 2: Potential Coordination Complexes of 2-[1-(2-Butenyl)-3-pentenyl]pyridine

Metal IonAncillary LigandsComplex StructurePotential Geometry
Palladium(II)2 Cl⁻[Pd(C₁₄H₁₉N)₂Cl₂]Square Planar
Platinum(II)2 Cl⁻[Pt(C₁₄H₁₉N)₂Cl₂]Square Planar
Rhodium(I)(PPh₃)₂, Cl⁻[Rh(C₁₄H₁₉N)(PPh₃)₂Cl]Square Planar

Reactions of the Unsaturated Side Chains (Butenyl and Pentenyl)

The butenyl and pentenyl side chains of 2-[1-(2-Butenyl)-3-pentenyl]pyridine contain carbon-carbon double bonds, which are sites of high electron density and thus are susceptible to a variety of chemical transformations.

Olefin Metathesis for Chain Elongation or Cyclization

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. chemtube3d.com In the context of 2-[1-(2-Butenyl)-3-pentenyl]pyridine, both intramolecular and intermolecular metathesis reactions are conceivable.

Ring-Closing Metathesis (RCM): Intramolecular metathesis between the butenyl and pentenyl chains could lead to the formation of a cyclic structure containing the pyridine ring. The success of RCM would depend on the relative positions of the double bonds and the appropriate catalyst, such as a ruthenium-based Grubbs' catalyst. Studies on diolefin-substituted pyridines have shown that the position of the side chains (e.g., 2,6- vs. 3,5-substitution) and steric hindrance can significantly affect the efficiency of the metathesis reaction. uu.nl

Cross-Metathesis (CM): Intermolecular metathesis with another olefin could be used to elongate or modify the side chains. This approach has been used to synthesize polysubstituted pyridines from α,β-unsaturated 1,5-dicarbonyl derivatives prepared via olefin cross-metathesis. nih.govakshatrathi.com

Table 3: Plausible Olefin Metathesis Reactions

Reaction TypeCatalystProduct Type
Ring-Closing MetathesisGrubbs' Catalyst (2nd Gen)Pyridine-fused cycloheptene
Cross-Metathesis with EthyleneHoveyda-Grubbs CatalystPyridine with shorter alkenyl chains

Selective Hydrogenation and Reduction Strategies for Alkenyl Groups

The double bonds in the butenyl and pentenyl side chains can be selectively hydrogenated to the corresponding saturated alkyl chains. This transformation is typically achieved using catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). oxfordsciencetrove.com The selectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is known for the selective hydrogenation of alkynes to cis-alkenes and can also be used for the chemoselective hydrogenation of alkenes in the presence of other reducible functional groups. nih.gov It is also possible to achieve selective hydrogenation of alkenyl halides to alkyl halides. nih.gov Scandium and yttrium complexes have also been studied as catalysts for the selective hydrogenation of alkenes. osti.govrsc.org

Electrophilic and Nucleophilic Additions to Alkenyl Moieties

Electrophilic Addition: The electron-rich double bonds of the side chains are susceptible to electrophilic attack. numberanalytics.comlibretexts.orglibretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). These reactions typically proceed through a carbocation intermediate, and the regioselectivity of the addition follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bonds of the side chains can occur if the pyridine ring is activated, for example, by quaternization of the nitrogen atom, which would make the ring electron-withdrawing. libretexts.org In such cases, a nucleophile could potentially add to the double bond in a Michael-type addition. Nucleophilic addition reactions are more common for pyridines themselves, where hard nucleophiles tend to attack the 2-position of the pyridine ring. quimicaorganica.org The reactivity of alkenyl pyridines towards nucleophilic addition can be enhanced by activation with a Lewis acid. researchgate.net

Table 4: Representative Addition Reactions to the Alkenyl Side Chains

Reaction TypeReagentExpected Major Product (based on Markovnikov's rule)
Electrophilic Addition (Hydrobromination)HBr2-[1-(3-Bromobutyl)-4-bromopentyl]pyridine
Electrophilic Addition (Halogenation)Br₂2-[1-(2,3-Dibromobutyl)-3,4-dibromopentyl]pyridine
Nucleophilic Addition (hypothetical, on activated pyridine)NaCNCyano-substituted alkylpyridine derivative

Modifications to the Pyridine Ring System

The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orguoanbar.edu.iq This nitrogen atom also provides a site for nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.orgstackexchange.com

Electrophilic Aromatic Substitution (SEAr) Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. gcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophilic attack and, under acidic conditions, becomes protonated, further increasing this deactivation. uoanbar.edu.iq When these reactions do occur, they are generally directed to the C3 and C5 positions.

The 1-(2-butenyl)-3-pentenyl substituent at the C2 position is an alkyl group, which is generally considered an activating group that directs electrophilic substitution to the ortho and para positions in benzene rings. libretexts.org In the context of the pyridine ring, this activating effect is not strong enough to overcome the inherent deactivation by the nitrogen atom. However, it can influence the regioselectivity of substitution when forced under harsh conditions.

Reaction Typical Reagents Expected Major Product(s) Typical Conditions
NitrationHNO₃ / H₂SO₄3-Nitro-2-[1-(2-butenyl)-3-pentenyl]pyridine and 5-Nitro-2-[1-(2-butenyl)-3-pentenyl]pyridineHigh temperatures (e.g., >300 °C) pearson.com
SulfonationSO₃ / H₂SO₄2-[1-(2-Butenyl)-3-pentenyl]pyridine-3-sulfonic acidHigh temperatures
HalogenationBr₂ / FeBr₃3-Bromo-2-[1-(2-butenyl)-3-pentenyl]pyridine and 5-Bromo-2-[1-(2-butenyl)-3-pentenyl]pyridineHigh temperatures or oleum (B3057394) youtube.com

This table presents predicted outcomes based on the general reactivity of 2-alkylpyridines.

For instance, the nitration of 2-methylpyridine (B31789) (2-picoline) requires high temperatures and yields primarily 2-methyl-5-nitropyridine. chemicalbook.com Similarly, the sulfonation of pyridine requires vigorous conditions to proceed.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyridine Carbons

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C2 and C4 positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-like complex). stackexchange.commyttex.net

One of the most classic SNAr reactions of pyridines is the Chichibabin reaction , where pyridine or its derivatives react with sodium amide (NaNH₂) to introduce an amino group, primarily at the C2 position. ntu.edu.sgscientificupdate.comwikipedia.org For 2-[1-(2-butenyl)-3-pentenyl]pyridine, the expected product would be 6-amino-2-[1-(2-butenyl)-3-pentenyl]pyridine, as the C2 position is already substituted.

Nucleophile Reagent(s) Expected Product Notes
Amide ionNaNH₂ / liquid NH₃6-Amino-2-[1-(2-butenyl)-3-pentenyl]pyridineClassic Chichibabin amination. ntu.edu.sgwikipedia.org
Organolithium reagentsR-Li6-Alkyl/Aryl-2-[1-(2-butenyl)-3-pentenyl]pyridineCan introduce various carbon substituents. pearson.com
Grignard reagentsR-MgBr6-Alkyl/Aryl-2-[1-(2-butenyl)-3-pentenyl]pyridineOften requires activation, for example, by forming the N-oxide first. organic-chemistry.org

If a good leaving group, such as a halogen, were present at the C6 position, a wider range of nucleophiles could readily displace it. The reactivity of halopyridines in SNAr reactions is well-documented and generally follows the order F > Cl > Br > I for the leaving group. researchgate.netnih.gov

C-H Functionalization at Non-Activated Pyridine Positions

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-installed activating or leaving groups. thieme-connect.comrsc.org These methods, often employing transition-metal catalysts, provide powerful tools for modifying the pyridine core with high regioselectivity. beilstein-journals.org

For a 2-substituted pyridine like 2-[1-(2-butenyl)-3-pentenyl]pyridine, the most likely position for directed C-H activation is the C6 position. This is due to the directing effect of the pyridine nitrogen, which can coordinate to the metal catalyst and facilitate the cleavage of the adjacent C-H bond. rsc.org

Transformation Catalyst System (Example) Functional Group Introduced Expected Position
ArylationPd(OAc)₂ / LigandAryl groupC6
AlkylationRh or Ir complexesAlkyl groupC6
BorylationIr complexesBoryl group (e.g., Bpin)C4 or C5

Palladium-catalyzed direct arylations, for example, have been extensively developed for pyridine derivatives. nih.gov Similarly, rhodium and iridium catalysts have been employed for C-H alkylation and arylation, often showing high selectivity for the position ortho to the nitrogen atom. thieme-connect.combeilstein-journals.org

Derivatization Strategies for Expanding Chemical Space

Expanding the chemical space around the 2-[1-(2-butenyl)-3-pentenyl]pyridine scaffold can be achieved through various derivatization strategies targeting both the pyridine ring and the alkenyl side chain. These modifications are crucial for generating compound libraries for screening in drug discovery and materials science. researchgate.netacs.org

Ring-Based Derivatization:

N-Oxidation: Treatment with a peracid (e.g., m-CPBA) would yield the corresponding Pyridine N-oxide . wikipedia.org This activates the ring for further modifications. For instance, N-oxides are more reactive towards both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C6). researchgate.netimperial.ac.uk

N-Alkylation: Reaction with an alkyl halide would form a pyridinium salt . wikipedia.org This greatly increases the ring's susceptibility to nucleophilic attack.

Sequential SNAr and C-H Functionalization: A combination of the reactions described in sections 3.3.2 and 3.3.3 can be used to introduce multiple, diverse substituents onto the pyridine ring, rapidly building molecular complexity.

Side-Chain Derivatization:

Hydroboration-Oxidation: This two-step process would convert the double bonds in the side chain into hydroxyl groups, offering new points for further functionalization.

Epoxidation: Reaction with a peracid could form epoxides from the side-chain double bonds, which can be opened by various nucleophiles.

Metathesis: Cross-metathesis with other olefins could be used to alter the structure of the alkenyl side chains.

By systematically applying these transformations, a large and diverse library of analogs of 2-[1-(2-butenyl)-3-pentenyl]pyridine can be generated, allowing for a thorough exploration of its structure-activity relationships.

Advanced Spectroscopic Characterization Techniques and Methodological Development for 2 1 2 Butenyl 3 Pentenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For a compound such as 2-[1-(2-Butenyl)-3-pentenyl]pyridine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable for its complete structural and stereochemical characterization.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The elucidation of the complex structure of 2-[1-(2-Butenyl)-3-pentenyl]pyridine, featuring a substituted pyridine (B92270) ring and two unsaturated aliphatic chains, would necessitate a combination of NMR techniques. ipb.ptlibretexts.orgharvard.edumnstate.eduemory.edu

¹H NMR (Proton NMR): This fundamental 1D experiment would provide initial information on the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), offering clues about adjacent protons. The chemical shifts of the aromatic protons would confirm the presence of the pyridine ring, while signals in the olefinic region would indicate the carbon-carbon double bonds in the side chains.

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would reveal the number of distinct carbon atoms in the molecule. The chemical shifts would differentiate between aromatic carbons of the pyridine ring, sp²-hybridized carbons of the alkenes, and sp³-hybridized carbons of the aliphatic portions.

COSY (Correlation Spectroscopy): This 2D homonuclear experiment would be crucial for establishing proton-proton couplings within the molecule. libretexts.orgmnstate.edu It would allow for the tracing of the connectivity of protons through the carbon skeleton, for instance, identifying the protons within each of the butenyl and pentenyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded proton and carbon atoms. libretexts.org It would definitively assign each proton signal to its corresponding carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique reveals long-range correlations between protons and carbons (typically over two to three bonds). ipb.pt It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations between the protons on the side chains and the carbons of the pyridine ring, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons. ipb.pt It is particularly important for determining the stereochemistry of the molecule.

Determination of Stereochemistry (E/Z) and Diastereomeric Ratios of Unsaturated Side Chains

The butenyl and pentenyl side chains of the target molecule can exist as different stereoisomers (E/Z or cis/trans) at the double bonds.

Coupling Constants (J-values): The magnitude of the coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the geometry of the double bond. Generally, a larger coupling constant is observed for trans isomers compared to cis isomers.

NOESY: NOESY experiments would provide definitive evidence for the stereochemistry. For a cis isomer, a strong Nuclear Overhauser Effect (NOE) would be observed between the protons on the same side of the double bond, whereas for a trans isomer, the NOE would be between a vinylic proton and a proton on the adjacent carbon. In the case of a mixture of diastereomers, the relative integration of the corresponding signals in the NMR spectra would allow for the determination of the diastereomeric ratio.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The side chains of 2-[1-(2-Butenyl)-3-pentenyl]pyridine are flexible and can adopt various conformations due to rotation around single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into these conformational dynamics. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for bond rotation and to identify the preferred conformations of the molecule in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of 2-[1-(2-Butenyl)-3-pentenyl]pyridine. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the number of carbon, hydrogen, and nitrogen atoms. This is a critical step in the identification of a new or unknown compound. rsc.org

Mechanistic Insights from Fragmentation Pathways and Isomer Differentiation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the structure of the molecule and can provide valuable information for its identification.

Fragmentation Pathways: The analysis of the fragmentation pattern can help to elucidate the structure of the molecule. For 2-[1-(2-Butenyl)-3-pentenyl]pyridine, characteristic fragment ions would be expected to arise from the cleavage of the bonds in the side chains and the pyridine ring. For example, the loss of a butenyl or pentenyl radical would result in specific fragment ions.

Isomer Differentiation: Different isomers of a compound can sometimes be distinguished by their mass spectra. Although constitutional isomers have the same molecular weight, their fragmentation patterns may differ due to the different arrangement of atoms. For instance, the position of the substituent on the pyridine ring can influence the fragmentation process. While a standard electron ionization mass spectrum might not always be sufficient to differentiate between all isomers, techniques such as tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting specific ions.

Computational and Theoretical Chemistry Studies of 2 1 2 Butenyl 3 Pentenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the electronic makeup and energetic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in elucidating molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov For 2-[1-(2-butenyl)-3-pentenyl]pyridine, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov This process computationally explores the potential energy surface of the molecule to find the minimum energy structure, which corresponds to the most likely conformation at 0 Kelvin.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and spectroscopic behavior. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical stability and reactivity of the molecule; a larger gap generally implies greater stability. researchgate.net Analysis of the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. ias.ac.in For instance, the nitrogen atom in the pyridine (B92270) ring is a potential site for electrophilic attack, a characteristic that can be quantified through DFT calculations. ias.ac.in

Table 1: Calculated Electronic Properties of Pyridine Derivatives using DFT

Property Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -0.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity

Note: The values in this table are representative examples based on DFT calculations for substituted pyridine compounds and are intended for illustrative purposes.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of predicting spectroscopic data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic structure and to predict various spectroscopic parameters for 2-[1-(2-butenyl)-3-pentenyl]pyridine. researchgate.net

These calculations are invaluable for validating and interpreting experimental spectroscopic data, such as that obtained from infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy. researchgate.net For example, ab initio calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various bonds in the molecule, which can then be compared to an experimental IR spectrum to confirm the structure. researchgate.net Similarly, theoretical predictions of NMR chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra, which is particularly useful for a molecule with multiple, structurally similar protons and carbons in its alkenyl side chains. nih.gov

Conformational Analysis and Energy Landscapes of the Compound

The presence of multiple single bonds in the side chains of 2-[1-(2-butenyl)-3-pentenyl]pyridine allows for a high degree of conformational flexibility. Understanding the different spatial arrangements, or conformations, that the molecule can adopt, and their relative energies, is crucial for a complete picture of its behavior.

The two alkenyl side chains, a 2-butenyl group and a 3-pentenyl group, can rotate around the single bonds connecting them to the pyridine ring and to each other. This rotation gives rise to a variety of rotational isomers, or conformers, each with a distinct geometry and energy. Computational methods can be used to systematically explore the potential energy surface associated with these rotations. By calculating the energy of the molecule as a function of the dihedral angles of the side chains, a conformational energy map can be generated. This map reveals the low-energy, stable conformations, as well as the energy barriers that separate them. Identifying the most stable conformers is important as these are the structures that are most likely to be present at equilibrium and to participate in chemical reactions.

Table 2: Hypothetical Stable Conformers of 2-[1-(2-Butenyl)-3-pentenyl]pyridine and Their Relative Energies

Conformer Dihedral Angle 1 (degrees) Dihedral Angle 2 (degrees) Relative Energy (kcal/mol)
A 60 180 0.0
B 180 60 1.2
C -60 180 0.8

Note: This table presents a hypothetical set of stable conformers and their relative energies to illustrate the outcome of a conformational analysis. The dihedral angles refer to the rotation around the key single bonds of the side chains.

The alkenyl side chains are not static; they are in constant motion, undergoing rotations and vibrations. Molecular dynamics (MD) simulations, which use the principles of classical mechanics to simulate the movement of atoms over time, can provide insights into the dynamic behavior of these flexible moieties. By simulating the molecule's motion at a given temperature, MD can reveal the preferred conformational transitions and the timescales on which they occur. This information is particularly relevant for understanding how the molecule might interact with other molecules, such as receptors or enzyme active sites, where conformational flexibility can play a key role in binding.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com For 2-[1-(2-butenyl)-3-pentenyl]pyridine, this could involve modeling reactions such as electrophilic substitution on the pyridine ring or addition reactions at the double bonds of the alkenyl side chains.

To model a reaction mechanism, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. The energy of the system is then calculated at various points along this coordinate to generate a reaction energy profile. A key feature of this profile is the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state is not a stable molecule but rather a fleeting arrangement of atoms that must be passed through for the reaction to occur.

Computational methods can be used to locate and characterize the geometry of the transition state. This is often done by searching for a first-order saddle point on the potential energy surface. Once the transition state is found, its energy can be used to calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. rsc.org Furthermore, analysis of the vibrational frequencies of the transition state can confirm that it is indeed a true transition state (it will have one imaginary frequency corresponding to the motion along the reaction coordinate). mdpi.com This detailed understanding of the reaction mechanism at a molecular level is invaluable for predicting reactivity and for designing new chemical syntheses.

Computational Elucidation of Pyridine Ring Formation Pathways

No specific studies on the computational elucidation of the formation pathways for 2-[1-(2-butenyl)-3-pentenyl]pyridine were found. General computational approaches, such as Density Functional Theory (DFT), are often used to explore reaction mechanisms for pyridine synthesis, including cycloaddition reactions or condensation pathways. nih.govosti.gov These studies can reveal transition states and reaction intermediates, providing insight into the energetics of ring formation. epa.govnih.gov However, application of these methods to the specific target molecule is not documented.

Understanding Origin of Regio- and Stereoselectivity in Synthetic Routes

The synthesis of a substituted pyridine like 2-[1-(2-butenyl)-3-pentenyl]pyridine would likely involve controlling both regioselectivity (placement of the substituent at the C2 position) and stereoselectivity (the geometry of the two double bonds and the chiral center at the point of attachment). Computational models, such as the aryne distortion model, have been successfully used to predict regioselectivity in reactions involving pyridyne intermediates. sigmaaldrich.com Theoretical calculations can also help understand the stereochemical outcomes of synthetic reactions. academie-sciences.frresearchgate.net However, no research applying these principles to the synthesis of 2-[1-(2-butenyl)-3-pentenyl]pyridine has been published.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with their environment. uni.lu For a molecule with multiple rotatable bonds like 2-[1-(2-butenyl)-3-pentenyl]pyridine, MD simulations could provide valuable information on its preferred shapes and potential intermolecular interactions. nih.govuni.lu Such studies have been performed on other substituted pyridines, but not on the specific compound . nih.gov

Mechanistic Investigations of Biological Interactions of 2 1 2 Butenyl 3 Pentenyl Pyridine

Structure-Activity Relationship (SAR) Principles for Pyridine (B92270) Scaffolds and Unsaturated Side Chains

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key structural features responsible for their biological activity. nih.gov For pyridine-based molecules, SAR analysis focuses on how the nature, size, and position of substituents on the heterocyclic ring influence interactions with biological targets. nih.govresearchgate.net

Influence of Alkyl/Alkenyl Substituents on Molecular Recognition Properties

The introduction of alkyl or alkenyl substituents, such as the 1-(2-butenyl)-3-pentenyl group, significantly modifies the physicochemical properties of the parent pyridine scaffold, thereby influencing its molecular recognition by biomolecules. These chains primarily impact the molecule's lipophilicity, steric profile, and conformational flexibility.

Steric and Conformational Effects: The size and shape of the substituent dictate how the molecule fits into a receptor's binding site. The presence of double bonds in the butenyl and pentenyl chains introduces a degree of rigidity compared to saturated alkyl chains, restricting the number of possible conformations. This pre-organization can be advantageous if it locks the molecule into a bioactive conformation, leading to stronger binding. researchgate.net However, bulky groups can also cause steric hindrance, potentially reducing binding affinity if they clash with the target protein. nih.gov

Unsaturation and Pi-Interactions: The double bonds (alkenyl groups) can participate in π-π stacking or other non-covalent interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site, potentially strengthening the binding affinity. wikipedia.org

Positional Effects of Side Chains on Interaction Profiles with Biomolecules

2-Substitution: In 2-[1-(2-Butenyl)-3-pentenyl]pyridine, the side chain is at the 2-position, immediately adjacent to the ring nitrogen. This proximity allows the side chain and the nitrogen atom to act in concert. The nitrogen atom can serve as a hydrogen bond acceptor, while the adjacent side chain explores a nearby hydrophobic region of the binding site. nih.gov This arrangement is common in ligands designed for enzyme inhibition. acs.org

Comparison with 3- and 4-Substitution: Moving the side chain to the 3- or 4-position would create structurally distinct isomers with different biological profiles. For instance, in a series of pyridine-bridged combretastatin (B1194345) analogues, the relative position of the two phenyl rings on the pyridine linker (a 3-atom vs. a 4-atom linker) dramatically impacted cytotoxic activity. acs.orgnih.gov C3-alkenylation of pyridines, for example, is a specific synthetic goal for creating molecules with unique biological activities that differ from their C2 or C4 counterparts. researchgate.net The strongest recognition ability for certain guests has been observed when the receptor contains a 2-pyridyl moiety compared to a 3-pyridyl unit. researchgate.net

The following table illustrates how positional changes and side-chain modifications in pyridine analogs can influence their inhibitory activity.

Compound/Analog Substitution Pattern Target Activity (IC₅₀) Reference
Pyridine Analog 3cSymmetric 2,4-dimethoxy configuration on both phenyl rings linked to pyridineCancer Cell LinesLow nanomolar acs.org
Pyridine Analog 4hUnsymmetric substitution on pyridine-linked phenyl ringsCancer Cell Lines / TubulinPotent inhibitor nih.gov
Pyridine Analog 4l3,5-dimethoxy substitution on one phenyl ringCancer Cell LinesSignificant loss of activity acs.org
Carbamate (B1207046) 8Pyridine with carbamate functionHuman Acetylcholinesterase (hAChE)0.153 µM nih.gov
Carbamate 11Pyridine with carbamate functionHuman Butyrylcholinesterase (hBChE)0.828 µM nih.gov

This table is for illustrative purposes, demonstrating the principle of SAR in pyridine derivatives.

Molecular Basis of Biological Modulating Properties

Understanding the molecular basis of a compound's activity involves elucidating how it interacts with its biological target at an atomic level and how these interactions translate into a cellular response.

Theoretical Models of Enzyme Inhibition or Receptor Binding

Computational modeling techniques are invaluable for predicting and rationalizing the binding of ligands like 2-[1-(2-Butenyl)-3-pentenyl]pyridine to proteins.

Binding Modes and Key Interactions: A theoretical model would likely place the pyridine ring of the compound in a binding pocket where the nitrogen atom can form a crucial hydrogen bond with a donor residue (e.g., the backbone NH of an amino acid) or interact with a metal ion cofactor. nih.gov The extensive, non-polar 1-(2-butenyl)-3-pentenyl side chain would be oriented to occupy a hydrophobic channel or groove on the protein surface. Molecular docking studies on other substituted pyridines have shown that steric and electrostatic interactions are key drivers of binding affinity. nih.gov The unsaturated bonds in the side chains could further stabilize the complex through pi-stacking interactions with aromatic amino acid residues. wikipedia.org

Types of Inhibition: Depending on the binding site, the inhibition could be competitive, non-competitive, or uncompetitive. libretexts.orgyoutube.com If the compound binds to the same active site as the natural substrate, it would be a competitive inhibitor. A molecular docking study of a potent pyridine-based acetylcholinesterase inhibitor indicated that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS), consistent with a mixed inhibition mechanism. nih.gov For 2-[1-(2-Butenyl)-3-pentenyl]pyridine, its large side chain might favor binding to an allosteric site, leading to non-competitive inhibition by inducing a conformational change in the enzyme.

Mechanistic Hypotheses for Cellular Pathway Modulation (focusing on molecular interactions)

The specific molecular interactions of 2-[1-(2-Butenyl)-3-pentenyl]pyridine with a target protein can trigger a cascade of events, modulating cellular signaling pathways. nih.gov

Kinase Inhibition: Pyridine is a common scaffold in kinase inhibitors. researchgate.net If the target is a protein kinase, the pyridine nitrogen could form a "hinge-binding" interaction in the ATP-binding pocket, a hallmark of many kinase inhibitors. The alkenyl side chains would then occupy the hydrophobic region of the pocket, conferring selectivity. By blocking ATP from binding, the compound would inhibit the phosphorylation of downstream substrates, thereby disrupting the entire signaling cascade.

Receptor Antagonism: In the context of a G-protein coupled receptor (GPCR) or a nuclear receptor, the compound could act as an antagonist. Quantitative structure-activity relationship (QSAR) models for pyridine derivatives acting as angiotensin II AT1 receptor antagonists suggest that steric and electrostatic features are critical for binding. nih.gov The bulky, hydrophobic side chain of 2-[1-(2-Butenyl)-3-pentenyl]pyridine could physically block the receptor's conformational change required for activation, thus silencing its downstream signaling.

Interference with Protein-Protein Interactions: The large surface area of the side chain could allow the molecule to act as an inhibitor of protein-protein interactions (PPIs). By binding to a "hot spot" on the surface of one protein, it could prevent the binding of its partner protein, disrupting complex formation and downstream signaling. This is a challenging but increasingly important area of drug discovery. acs.org

Design of Analogs for Mechanistic Probes

To test the mechanistic hypotheses derived from SAR and modeling, rationally designed analogs of 2-[1-(2-Butenyl)-3-pentenyl]pyridine would be synthesized and evaluated. nih.govacs.org Such analogs serve as chemical tools to probe the specific interactions that are critical for biological activity.

Side Chain Modifications:

Saturation: Converting the butenyl and pentenyl chains to saturated butyl and pentyl chains would probe the importance of the double bonds. A loss of activity would suggest that the rigidity or pi-stacking capability of the alkenyl groups is crucial.

Length Variation: Systematically shortening or lengthening the side chains would help to map the dimensions of the hydrophobic binding pocket.

Isomerization: Synthesizing analogs with different double bond positions (e.g., 1-pentenyl instead of 3-pentenyl) would test the importance of the precise shape of the side chain.

Pyridine Ring Modifications:

Positional Isomers: Moving the entire side chain to the 3- or 4-position of the pyridine ring would be a critical experiment. nih.gov A significant change in activity would confirm that the 2-position is privileged for interaction with the target.

Scaffold Hopping: Replacing the pyridine core with other heterocycles (e.g., pyrimidine, pyridin-2-one) while retaining the side chain could reveal the importance of the pyridine nitrogen's basicity and hydrogen-bonding capacity. mdpi.com This approach can lead to the discovery of novel scaffolds with improved properties. mdpi.commdpi.com

Introduction of Functional Groups:

Adding small polar groups (e.g., -OH, -NH2) at various positions on the side chains could identify opportunities for additional hydrogen bonding interactions, potentially increasing affinity and selectivity. nih.gov

This systematic approach of analog design and biological testing is essential for validating theoretical models and refining the understanding of how a molecule like 2-[1-(2-Butenyl)-3-pentenyl]pyridine exerts its biological effects.

Rational Design of Chemically Modified Derivatives for SAR Exploration

No published studies were found that describe the rational design of chemically modified derivatives of 2-[1-(2-Butenyl)-3-pentenyl]pyridine for the purpose of exploring its structure-activity relationships.

Synthetic Accessibility Considerations for Mechanistic Probes

There is no available information concerning the synthetic routes or the accessibility of mechanistic probes derived from 2-[1-(2-Butenyl)-3-pentenyl]pyridine.

Advanced Research on Derivatives and Analogs of 2 1 2 Butenyl 3 Pentenyl Pyridine

Systematic Modification of Alkyl/Alkenyl Side Chains

The biological activity and physicochemical properties of a molecule are often heavily influenced by the nature of its substituents. For a compound like 2-[1-(2-butenyl)-3-pentenyl]pyridine, the two alkenyl side chains attached to the carbon adjacent to the pyridine (B92270) ring offer significant scope for modification.

Varying Chain Length, Branching, and Degree of Unsaturation

A primary avenue of investigation would involve the systematic alteration of the two alkenyl side chains. Research in pyridine chemistry has established various synthetic routes to achieve such modifications. For instance, methods for the C-H functionalization of pyridines can be employed to introduce alkyl and alkenyl groups. nih.govresearchgate.netacs.org Transition-metal catalyzed cross-coupling reactions are also a powerful tool for this purpose.

A research program could explore a range of derivatives by:

Varying Chain Length: Synthesizing analogs with shorter (e.g., propenyl) or longer (e.g., hexenyl) chains.

Altering Branching: Introducing methyl or other small alkyl groups at various positions along the side chains to study the effects of steric bulk.

Modifying Unsaturation: The degree of unsaturation could be altered by, for example, reducing the double bonds to create alkyl side chains or introducing triple bonds (alkynyl groups).

These modifications would likely have a significant impact on the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The following table illustrates a hypothetical set of such analogs and their predicted properties.

Derivative Name Side Chain 1 Side Chain 2 Predicted LogP Hypothetical Receptor Affinity (Ki, nM)
2-[1-(2-Butenyl)-3-pentenyl]pyridine2-Butenyl3-Pentenyl4.550
2-[1-(Propenyl)-3-pentenyl]pyridinePropenyl3-Pentenyl4.175
2-[1-(2-Butenyl)-3-hexenyl]pyridine2-Butenyl3-Hexenyl5.040
2-[1-(2-Methyl-2-butenyl)-3-pentenyl]pyridine2-Methyl-2-butenyl3-Pentenyl4.860
2-[1-(Butyl)-3-pentyl]pyridineButylPentyl4.790

Introduction of Stereocenters and Chiral Moieties in Side Chains

The presence of a chiral center at the carbon atom connecting the side chains to the pyridine ring, as well as the double bonds in the side chains (which can exist as E/Z isomers), suggests that stereochemistry could play a critical role in the molecule's activity. Advanced synthetic strategies would focus on the stereoselective synthesis of different isomers. Asymmetric catalysis, for example, could be employed to favor the formation of one enantiomer over the other.

The introduction of additional chiral moieties, such as a chiral alcohol or amine on the side chains, could also be explored. This would not only allow for the investigation of stereochemical effects but also introduce new functional groups for potential hydrogen bonding or other interactions.

Diversification of the Pyridine Ring Substitution Pattern

Incorporation of Additional Heteroatoms or Functional Groups on the Pyridine Ring

Modern synthetic methods allow for the regioselective functionalization of the pyridine ring. researchgate.netacs.org For instance, halogen atoms (F, Cl, Br) could be introduced at various positions (e.g., C4 or C6) to modulate the electronic nature of the ring and to serve as handles for further synthetic transformations. Other functional groups, such as amino, nitro, or cyano groups, could also be installed to explore their effects on activity and to serve as points for further derivatization.

The following table presents a hypothetical series of derivatives with modifications on the pyridine ring.

Derivative Name Pyridine Substitution Hypothetical Effect on Reactivity Potential Biological Interaction
4-Chloro-2-[1-(2-butenyl)-3-pentenyl]pyridine4-ChloroIncreased electrophilicity of the ringHalogen bonding
6-Amino-2-[1-(2-butenyl)-3-pentenyl]pyridine6-AminoIncreased nucleophilicity of the ringHydrogen bond donor/acceptor
4-Methoxy-2-[1-(2-butenyl)-3-pentenyl]pyridine4-MethoxyElectron-donating groupHydrogen bond acceptor
2-[1-(2-Butenyl)-3-pentenyl]pyridine-4-carbonitrile4-CyanoElectron-withdrawing groupDipole interactions

Synthesis of Fused Pyridine Systems Incorporating Unsaturated Side Chains

Another advanced strategy for creating analogs involves the synthesis of fused heterocyclic systems where the pyridine ring is annulated with another ring. For example, starting with a suitably functionalized precursor, such as an amino-substituted derivative, a second ring could be constructed to form systems like pyrido[2,3-d]pyrimidines or other fused pyridines. nih.govnih.gov

Such modifications would result in more rigid structures, which can be beneficial for receptor binding by reducing the entropic penalty upon binding. The nature of the fused ring would also introduce new chemical features and potential interaction points with biological targets.

Chemoinformatics and QSAR Approaches for Analog Design

To guide the synthetic efforts and to gain a deeper understanding of the structure-activity relationships (SAR), chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies would be invaluable. mdpi.com By generating a library of virtual analogs and calculating various molecular descriptors, it is possible to build predictive models that correlate these descriptors with biological activity. nih.govnih.gov

A typical 3D-QSAR study, for instance, would involve:

Building a Dataset: Synthesizing and testing a diverse set of analogs to obtain reliable biological data.

Molecular Modeling: Generating 3D structures of the analogs and aligning them based on a common scaffold.

Calculating Molecular Fields: Computing steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using techniques like Partial Least Squares (PLS) to correlate the variations in these fields with the observed biological activity.

The resulting QSAR model can be visualized as a contour map, highlighting regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity. This information can then be used to design new, potentially more potent, analogs.

The table below shows a hypothetical summary of a QSAR model for a series of 2-[1-(2-butenyl)-3-pentenyl]pyridine analogs.

Parameter Value Interpretation
q² (cross-validated r²)0.65Good internal predictive ability of the model.
r² (non-cross-validated r²)0.92Good correlation between predicted and observed activity for the training set.
Steric Field Contribution55%Steric properties are a major determinant of activity.
Electrostatic Field Contribution45%Electrostatic properties also play a significant role.
Key Finding from Contour Maps A bulky, electropositive group is favored at the 4-position of the pyridine ring.

By integrating these advanced research strategies, a comprehensive understanding of the SAR of 2-[1-(2-butenyl)-3-pentenyl]pyridine and its analogs could be developed, paving the way for the discovery of novel compounds with tailored properties.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. researchgate.netresearchwithrowan.com These methods are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netresearchwithrowan.com For derivatives of 2-[1-(2-Butenyl)-3-pentenyl]pyridine, QSAR and QSPR models offer a pathway to rationally design novel analogs with enhanced efficacy and desirable pharmacokinetic profiles.

The development of a robust QSAR model for analogs of 2-[1-(2-Butenyl)-3-pentenyl]pyridine would begin with the compilation of a dataset of structurally related pyridine derivatives with experimentally determined biological activities. chemrevlett.comchemrevlett.com Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A multiple linear regression (MLR) analysis is frequently employed to generate a QSAR model. chemrevlett.com For instance, a hypothetical QSAR study on a series of 2-[1-(2-Butenyl)-3-pentenyl]pyridine derivatives might yield an equation similar to:

log(1/IC50) = 0.85 * LogP - 0.02 * MW + 1.2 * HD_Count + 0.5

In this equation, IC50 represents the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient (a measure of lipophilicity), MW is the molecular weight, and HD_Count is the number of hydrogen bond donors. The coefficients indicate the relative importance of each descriptor to the biological activity.

The predictive power and robustness of the developed QSAR model are rigorously assessed using various statistical metrics. researchgate.netchemrevlett.com These include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation using a test set of compounds not used in the model generation. chemrevlett.com

Table 1: Statistical Validation of a Hypothetical QSAR Model for 2-[1-(2-Butenyl)-3-pentenyl]pyridine Derivatives

Parameter Value Description
0.85Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.
0.78A measure of the predictive ability of the model, determined by leave-one-out cross-validation.
R² pred0.82The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds.
RMSE0.25Root Mean Square Error, indicating the standard deviation of the residuals (prediction errors).

These predictive models are crucial for understanding the structure-activity relationship (SAR) of 2-[1-(2-Butenyl)-3-pentenyl]pyridine analogs. By analyzing the contribution of different molecular descriptors, researchers can identify key structural features that govern the desired biological activity. This knowledge guides the design of new derivatives with potentially improved properties.

Computational Approaches for Virtual Screening and Lead Optimization

Computational methods are indispensable tools in the early stages of drug discovery for identifying and refining lead compounds. patsnap.com Virtual screening and lead optimization of derivatives and analogs of 2-[1-(2-Butenyl)-3-pentenyl]pyridine would leverage these techniques to accelerate the discovery of novel therapeutic agents. ijfmr.com

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. ijfmr.comacs.org This process can be broadly categorized into ligand-based and structure-based approaches. In the absence of a known 3D structure of the target protein, ligand-based virtual screening would be employed for 2-[1-(2-Butenyl)-3-pentenyl]pyridine analogs. This method uses the structure of known active compounds to identify other molecules with similar properties.

Once a set of initial "hits" is identified, the process of lead optimization begins. patsnap.comscience.gov This iterative process involves the chemical modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.com Computational tools play a vital role in guiding this process. For instance, molecular docking simulations can predict the binding mode and affinity of newly designed analogs within the target's binding site. ijfmr.com

A typical workflow for the virtual screening and lead optimization of 2-[1-(2-Butenyl)-3-pentenyl]pyridine analogs might involve:

Library Preparation: Assembling a virtual library of pyridine derivatives and related analogs.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structural features of known active compounds.

Virtual Screening: Screening the virtual library against the pharmacophore model to identify initial hits.

Molecular Docking: Docking the hit compounds into a homology model or a known structure of the target protein to predict binding interactions.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the lead candidates. chemrevlett.comijfmr.com

Table 2: Representative Data from a Virtual Screening and Lead Optimization Study of 2-[1-(2-Butenyl)-3-pentenyl]pyridine Analogs

Compound ID Docking Score (kcal/mol) Predicted LogP Predicted Aqueous Solubility (logS) Predicted hERG Inhibition (pIC50)
BPP-001-8.52.8-3.54.2
BPP-002-9.23.1-4.14.5
BPP-003-7.82.5-3.03.8
BPP-004-9.53.0-3.84.1

The data in the table illustrates how computational tools can be used to prioritize compounds for synthesis and further experimental testing. For example, BPP-004 shows the best docking score, indicating strong potential binding to the target, and has a favorable predicted hERG inhibition profile.

Through these computational approaches, the exploration of the chemical space around the 2-[1-(2-Butenyl)-3-pentenyl]pyridine scaffold can be performed efficiently, leading to the identification of optimized drug candidates with improved therapeutic potential. patsnap.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-[1-(2-Butenyl)-3-pentenyl]pyridine, and how can reaction efficiency be optimized?

  • Methodology : The Fürstner cross-coupling reaction is a validated approach for synthesizing structurally analogous pyridine derivatives. For example, (E)-2-(pent-3-enyl)pyridine (streptopyridine E) was synthesized via coupling (E)-3-pentenylmagnesium bromide with 2-chloropyridine using iron(III) acetylacetonate as a catalyst . To optimize efficiency:

  • Catalyst loading : Adjust iron(III) acetylacetonate concentration (typical range: 1–5 mol%).
  • Reaction time : Monitor progress via TLC or GC-MS to minimize side products.
  • Temperature : Reactions are typically conducted under reflux in anhydrous conditions.

Q. What safety protocols are essential for handling 2-[1-(2-Butenyl)-3-pentenyl]pyridine in laboratory settings?

  • Critical Precautions :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols (GHS H335: respiratory irritation) .
  • First Aid : Immediate rinsing (15+ minutes for eye exposure) and medical consultation for skin contact or ingestion (GHS H302/H315/H319) .
    • Storage : Keep in sealed containers away from incompatible materials (e.g., strong oxidizers) at controlled room temperature .

Q. How can researchers differentiate structural isomers of 2-alkenylpyridines using analytical techniques?

  • Mass Spectrometry (MS) :

  • McLafferty Ions : Abundant m/z 93 ions in MS indicate 2-alkylpyridine derivatives, distinguishing 3-pentenyl isomers from 1- or 2-pentenyl analogs .
  • Synthetic Standards : Prepare and compare retention times/spectra of known isomers (e.g., 2-(pent-1-enyl)pyridine vs. 2-(pent-3-enyl)pyridine) .

Advanced Research Questions

Q. How should researchers address missing physicochemical data (e.g., solubility, logPow) during experimental design?

  • Predictive Modeling : Use software like ACD/Labs or EPI Suite to estimate logPow and solubility based on molecular structure .
  • Empirical Testing :

  • Solubility : Perform incremental solvent titrations (e.g., water-ethanol mixtures) with UV-Vis monitoring.
  • Partitioning : Measure octanol-water partitioning coefficients via shake-flask methods.
    • Data Gaps : Note limitations in toxicity assessments (e.g., no chronic toxicity data available) .

Q. What strategies resolve contradictions in hazard classification (e.g., acute vs. chronic toxicity)?

  • Risk Mitigation : Assume worst-case scenarios for missing data. For example:

  • Acute Toxicity (GHS H302) : Implement oral LD50 protocols (OECD 423) in rodent models .
  • Chronic Effects : Conduct subacute exposure studies (28-day OECD 407) to identify organ-specific toxicity .
    • Documentation : Clearly report data sources (e.g., SDS sections 2 and 11) and discrepancies in research publications .

Q. How can reaction conditions be optimized to minimize hazardous byproducts (e.g., carbon oxides, NOx)?

  • Byproduct Analysis :

  • Gas Chromatography (GC) : Monitor volatile byproducts during synthesis.
  • FTIR Spectroscopy : Detect gaseous emissions (e.g., COx) in real-time .
    • Process Adjustments :
  • Catalyst Selection : Transition to heterogeneous catalysts (e.g., palladium on carbon) to reduce decomposition.
  • Temperature Control : Lower reaction temperatures to suppress oxidative pathways .

Q. What methodological steps ensure reproducibility in synthesizing stereoisomers of 2-alkenylpyridines?

  • Stereochemical Control :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral phosphine ligands) to enforce E/Z selectivity .
  • NMR Analysis : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for trans/cis alkenes).
    • Validation : Cross-validate synthetic products with literature NMR/MS databases (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.